molecular formula C11H8O4 B077463 7-Acetoxycoumarin CAS No. 10387-49-2

7-Acetoxycoumarin

Cat. No. B077463
CAS RN: 10387-49-2
M. Wt: 204.18 g/mol
InChI Key: MGZOXZPZHVOXQB-UHFFFAOYSA-N
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Description

7-Acetoxycoumarin is a natural product found in Daphne gnidium . It has a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol . The IUPAC name for 7-Acetoxycoumarin is (2-oxochromen-7-yl) acetate .


Synthesis Analysis

The synthesis of 7-Acetoxycoumarin involves the acetylation of umbelliferone . A more detailed synthesis route for a similar compound, 3-(3-Bromophenyl)-7-acetoxycoumarin, has been reported . This synthesis route could potentially be adapted for the synthesis of 7-Acetoxycoumarin.


Molecular Structure Analysis

The InChI string for 7-Acetoxycoumarin is InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3 . The canonical SMILES string is CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 .


Physical And Chemical Properties Analysis

7-Acetoxycoumarin has a density of 1.3±0.1 g/cm3, a boiling point of 366.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 154.7±3.0 cm3 .

Scientific Research Applications

  • Anti-Inflammatory Properties : 7AC, synthesized from acetylation of umbelliferone, exhibits anti-inflammatory properties in lipopolysaccharide-treated RAW 264.7 macrophage cells. It inhibits the production of pro-inflammatory cytokines, reduces protein and mRNA expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreases the phosphorylation of mitogen-activated protein kinase (MAPK) family proteins (Park, Park, Sim, & Kim, 2020).

  • Protein Transacetylase Activity : Substituted 4-methylcoumarins, including 7AC, are substrates for a microsomal enzyme called acetoxy drug: protein transacetylase (TAase), which transfers acetyl groups from acetylated polyphenols to receptor proteins. This activity is important for understanding the biochemical actions of coumarin derivatives (Kumar et al., 2005).

  • Binding to Human Serum Albumin : 7-Hydroxycoumarin derivatives, which include 7AC, show binding to Human Serum Albumin (HSA). These interactions are significant for understanding the pharmacological importance of coumarin derivatives in drug development (Yeggoni et al., 2014).

  • Modulation of Human Neutrophil Functions : 7-Hydroxycoumarin and its derivatives, including 7AC, modulate effector functions of human neutrophils, display antioxidant activity, and produce reactive coumarin derivatives in the presence of myeloperoxidase. This is relevant for understanding their anti-inflammatory effects (Kabeya et al., 2013).

  • Antitumor Activity : 7AC is explored as a potential selective estrogen receptor down-regulator with antitumor effects against chemically induced mammary tumors. Its optimization led to coumarin derivatives with increased potency and improved bioavailability, relevant in cancer therapy (Degorce et al., 2015).

  • Cytotoxic Activity in Cancer Cell Lines : Various coumarin derivatives, including 7AC, have been evaluated for their cytotoxic effect on human cancer cell lines. Their structure–activity relationship (SAR) indicates potential as novel anticancer agents (Miri et al., 2016).

  • Effects on Ischemic-Reperfused Rat Heart : 7-Hydroxycoumarin, including its acetylated form, exhibits antioxidant properties and affects the ischemic-reperfused rat heart, indicating potential therapeutic implications in cardiovascular diseases (Baccard et al., 2000).

Future Directions

7-Acetoxycoumarin and its derivatives have potential applications in medicinal chemistry . They could serve as building blocks for natural products and could be further modified to create new compounds with potential biological activities .

properties

IUPAC Name

(2-oxochromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZOXZPZHVOXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146114
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetoxycoumarin

CAS RN

10387-49-2
Record name 7-Acetoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10387-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
A Kathuria, N Priya, K Chand, P Singh, A Gupta… - Bioorganic & medicinal …, 2012 - Elsevier
Calreticulin transacetylase (CRTAase) is known to catalyze the transfer of acetyl group from polyphenolic acetates (PA) to certain receptor proteins (RP), thus modulating their activity. …
Number of citations: 43 www.sciencedirect.com
T Park, JS Park, JH Sim, SY Kim - Molecules, 2020 - mdpi.com
… The aim of this study was to carry out the acetylation of UMB to 7-acetoxycoumarin (7AC) and to investigate the anti-inflammatory activity of 7AC to establish its functional properties by …
Number of citations: 5 www.mdpi.com
HJ Seo, JC Kim - Bioconjugate chemistry, 2014 - ACS Publications
Photoresponsive and cancer cell (KB cell)-targetable liposome was developed by incorporating 7-acetoxycoumarin dimer (ACD) in the liposomal membrane and modifying the surface …
Number of citations: 22 pubs.acs.org
H Tsuchiya, T Hayashi, H Naruse, N Takagi - Journal of Chromatography A, 1982 - Elsevier
A sytem for the high-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagents is described. Br-Mac reacts …
Number of citations: 125 www.sciencedirect.com
Y Chen, KH Chen - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… 7-Acetoxycoumarin and 7-acetoxy 4-methylcoumarin were first prepared and then photodimerized under 350 nm IJV light to give anti head-to-head 7-acetoxycoumarin dimer and anti …
Number of citations: 76 onlinelibrary.wiley.com
GS Murthy, V Ramamurthy… - … Section C: Crystal …, 1988 - scripts.iucr.org
… 4-Methyl-7-acetoxycoumarin did not yield crystals suitable for X-ray crystallographic investigations. A single crystal of the title compound was obtained from ethyl acetate solution by …
Number of citations: 12 scripts.iucr.org
RA Kelly, DS O'Hara, V Kelley - Journal of Chromatography B: Biomedical …, 1987 - Elsevier
… the sensitivity of detection, the compounds with acyl groups containing carboxylic acids were derivatized with the highly fluorescent compound, 4-bromomethyl-7-acetoxycoumarin. All …
Number of citations: 30 www.sciencedirect.com
H Tsuchiya, T Hayashi, H Naruse, N Takagi - Journal of Chromatography B …, 1982 - Elsevier
High-performance liquid chromatography of prostaglandins is developed in which a fluorescence reagent, 4-bromomethyl-7-acetoxycoumarin is used to perform the high-sensitivity …
Number of citations: 53 www.sciencedirect.com
N Ramasubbu, K Gnanaguru… - Canadian Journal of …, 1982 - cdnsciencepub.com
… The results of our study on 7-acetoxycoumarin reveal that electronic and steric aspects play, if any, only a minor role in the solid state reactions. It is significant that 7-acetoxycoumarin …
Number of citations: 36 cdnsciencepub.com
H Jiang, P Xia, Q Zhang - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… Here we report the crystal structure of 3-(p-acetoxyphenyl)-4-methyl-6-methoxyl-7-acetoxycoumarin, which is an important intermediate in the synthesis of 3-(p-hydroxyphenyl)-4-methyl-…
Number of citations: 2 scripts.iucr.org

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